Benzyl 2-acetylmorpholine-4-carboxylate
Overview
Description
Benzyl 2-acetylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibition
Compounds structurally related to benzyl morpholine derivatives have been investigated for their ability to inhibit cholinesterase enzymes. For example, proline-based carbamates showed moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the context of Alzheimer's disease treatment (Pizova et al., 2017). Another study synthesized novel morpholine conjugated benzophenone analogues, evaluating their role against neoplastic development and found significant anti-proliferative activity against various cancer cell lines (Al‐Ghorbani et al., 2017).
Antimicrobial and Antiviral Potential
Research on morpholinium ionic liquids, which share the morpholine moiety with benzyl 2-acetylmorpholine-4-carboxylate, has been conducted to explore their physicochemical properties, biodegradability, and toxicity. These studies found that morpholinium-based ionic liquids exhibit moderate to low toxicity and suggested their potential use as new biomass solvents (Pernak et al., 2011).
Hepatitis B Virus Inhibition
A study on 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrated its potential as an inhibitor of hepatitis B, showing in vitro nanomolar inhibitory activity against HBV. This showcases the antiviral potential of compounds structurally related to this compound (Ivachtchenko et al., 2019).
Catalysis and Synthetic Applications
Some studies focus on the catalytic applications of related compounds in organic synthesis. For instance, the palladium-catalyzed arylation and alkylation of C-H bonds in amine and carboxylic acid derivatives represent a significant area of research, emphasizing the versatility of benzyl and morpholine compounds in facilitating complex chemical transformations (Nadres et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
benzyl 2-acetylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWOZOYYIYINFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252255 | |
Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317365-38-1 | |
Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317365-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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